molecular formula C19H18O4 B13134750 1-Hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione CAS No. 139565-35-8

1-Hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione

Cat. No.: B13134750
CAS No.: 139565-35-8
M. Wt: 310.3 g/mol
InChI Key: XZQGIFIIFDCRPF-UHFFFAOYSA-N
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Description

1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring organic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

The synthesis of 1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of the anthracene core.

    Functional Group Introduction: The hydroxyl, isobutyl, and methoxy groups are introduced through a series of reactions, including Friedel-Crafts alkylation, hydroxylation, and methylation.

    Oxidation: The final step involves the oxidation of the anthracene derivative to form the quinone structure.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted anthraquinones and hydroquinones.

Scientific Research Applications

1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential in biological studies, particularly in understanding the mechanisms of action of anthraquinone derivatives.

    Medicine: Research has indicated potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological activities. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

    1-Hydroxy-2-methoxyanthracene-9,10-dione: Similar in structure but lacks the isobutyl group, leading to different biological activities and applications.

    2-Hydroxy-1-methoxyanthracene-9,10-dione: Another closely related compound with variations in the position of functional groups, affecting its reactivity and uses.

    1,4-Dihydroxy-2-methoxyanthracene-9,10-dione: Contains additional hydroxyl groups, which can enhance its biological activity and solubility.

The uniqueness of 1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

139565-35-8

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

1-hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione

InChI

InChI=1S/C19H18O4/c1-10(2)9-11-7-8-13-16(17(11)20)19(22)15-12(18(13)21)5-4-6-14(15)23-3/h4-8,10,20H,9H2,1-3H3

InChI Key

XZQGIFIIFDCRPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O

Origin of Product

United States

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